

An In-depth Technical Guide to Palmitodiolein: Structure, Properties, and Analysis

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Compound of Interest

Compound Name: *Palmitodiolein*

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Introduction

Palmitodiolein is a mixed triacylglycerol (TAG) containing one palmitic acid and two oleic acid moieties attached to a glycerol backbone. As a significant component of various natural fats and oils, its isomeric forms, particularly the positioning of the fatty acid chains, play a crucial role in the physical and biological properties of lipids. This guide provides a comprehensive overview of the structure, chemical properties, and analytical methodologies for **palmitodiolein**, with a focus on its most common isomers: 1,2-dioleoyl-3-palmitoyl-rac-glycerol (POO) and 1,3-dioleoyl-2-palmitoyl-glycerol (OPO).

Structure and Isomerism

The chemical formula for **palmitodiolein** is $C_{55}H_{102}O_6$, with a molecular weight of approximately 859.39 g/mol ^[1] The structure consists of a glycerol molecule esterified with one saturated palmitic acid (16:0) and two monounsaturated oleic acid (18:1 n-9) chains. The arrangement of these fatty acids on the glycerol backbone results in two primary regioisomers:

- **1,2-Dioleoyl-3-palmitoyl-rac-glycerol (POO or rac-POO):** In this isomer, the palmitoyl chain is at the sn-3 position, while the oleoyl chains are at the sn-1 and sn-2 positions.
- **1,3-Dioleoyl-2-palmitoyl-glycerol (OPO):** Here, the palmitoyl chain is at the sn-2 position, and the oleoyl chains are at the sn-1 and sn-3 positions. This isomer is of particular interest in the

food industry, especially for infant formulas, due to its structural similarity to a key triglyceride in human milk fat.[2]

The stereochemistry at the sn-2 position of the glycerol backbone is also a source of isomerism, leading to enantiomeric forms.

Physicochemical Properties

The physical and chemical properties of **palmitodiolein** are influenced by its isomeric structure. A summary of these properties for both POO and OPO isomers is presented in the tables below.

Physical Properties

| Property | 1,2-Dioleoyl-3-palmitoyl-rac-glycerol (POO) | 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO) |
|--------------------------------|--|--|
| Appearance | Typically exists as a solid at room temperature.[1] | Clear, colorless oil or solid.[3][4] |
| Melting Point (°C) | 18-19[4] | 19[3] |
| Boiling Point (°C at 760 mmHg) | 802.2 ± 45.0 (Predicted)[1] | 802.2[3] |
| Density (g/cm ³) | 0.9 ± 0.1[1] | 0.919[3] |
| Refractive Index | 1.473[1] | 1.473[3] |
| Solubility | Soluble in most organic solvents. Insoluble in water.[5] | Slightly soluble in chloroform, ethanol, ethyl acetate, and methanol.[3] |

Chemical Properties and Reactivity

Palmitodiolein, as a triacylglycerol, undergoes several characteristic chemical reactions:

- Hydrolysis: The ester bonds of **palmitodiolein** can be hydrolyzed to yield glycerol and its constituent fatty acids (palmitic and oleic acids). This reaction can be catalyzed by acids, bases (saponification), or enzymes (lipases).[5]

- Saponification: When hydrolyzed with a strong base, such as sodium hydroxide, **palmitodiolein** forms glycerol and the sodium salts of palmitic and oleic acids, which are soaps.[5]
- Hydrogenation: The double bonds in the oleic acid chains can be catalytically hydrogenated to form saturated stearic acid chains. This process converts the unsaturated triglyceride into a more saturated and solid fat.[5]
- Oxidation: The allylic positions of the double bonds in the oleic acid moieties are susceptible to oxidation, which can lead to rancidity. This process involves the formation of hydroperoxides, which can then break down into volatile aldehydes and ketones with unpleasant odors and flavors.
- Halogenation: The double bonds in the oleic acid chains can react with halogens, such as iodine and bromine. The extent of this reaction is used to determine the iodine value, a measure of the degree of unsaturation.[5]

Synthesis

The synthesis of specific regioisomers of **palmitodiolein** is of significant interest for various applications. A chemoenzymatic approach is often employed to achieve high regioselectivity. For instance, the synthesis of 1,3-dioleoyl-2-palmitoylglycerol (OPO) can be achieved in a three-step process:

- Synthesis of Vinyl Oleate: Transvinilation between vinyl acetate and oleic acid.
- Enzymatic Synthesis of 1,3-Dauphine: Reaction of vinyl oleate with glycerol using an immobilized lipase, such as Novozym 435, in a solvent-free system.
- Chemical Acylation: Reaction of the purified 1,3-diolein with palmitic acid to yield OPO.[6]

A similar strategy can be adapted for the synthesis of 1,2-dioleoyl-3-palmitoylglycerol (POO).

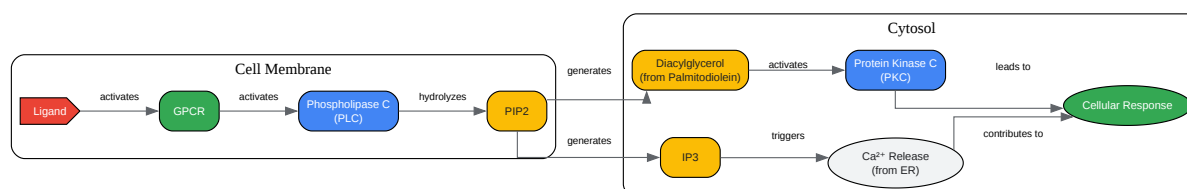
Biological Significance and Signaling

While direct involvement of 1,2-dioleoyl-3-palmitoylglycerol (POO) in specific signaling pathways is not extensively documented, the components and structural motifs of

palmitodiolein are integral to cellular signaling.

- **Diacylglycerol (DAG) Signaling:** Hydrolysis of triacylglycerols can release diacylglycerols. 1,2-diacylglycerols are well-established second messengers that activate protein kinase C (PKC), a key enzyme in numerous signal transduction cascades involved in cell proliferation, differentiation, and apoptosis.
- **Palmitoylation:** Palmitic acid, a component of **palmitodiolein**, is involved in protein palmitoylation, a reversible post-translational modification that regulates protein trafficking, stability, and function. Palmitoylation plays a crucial role in inflammatory signaling pathways, such as those involving Toll-like receptors (TLRs) and NOD-like receptors (NLRs).^[7]
- **Effects of OPO:** The regioisomer 1,3-dioleoyl-2-palmitoylglycerol (OPO) has been studied for its beneficial effects, particularly in infant nutrition. OPO supplementation has been shown to promote intestinal health by increasing the number of intestinal stem cells, enhancing the intestinal barrier function, and modulating the gut microbiota.^{[8][9]} These effects are likely mediated through various signaling pathways related to intestinal development and immune response.

The diagram below illustrates a generalized signaling pathway involving diacylglycerol, a potential breakdown product of **palmitodiolein**.



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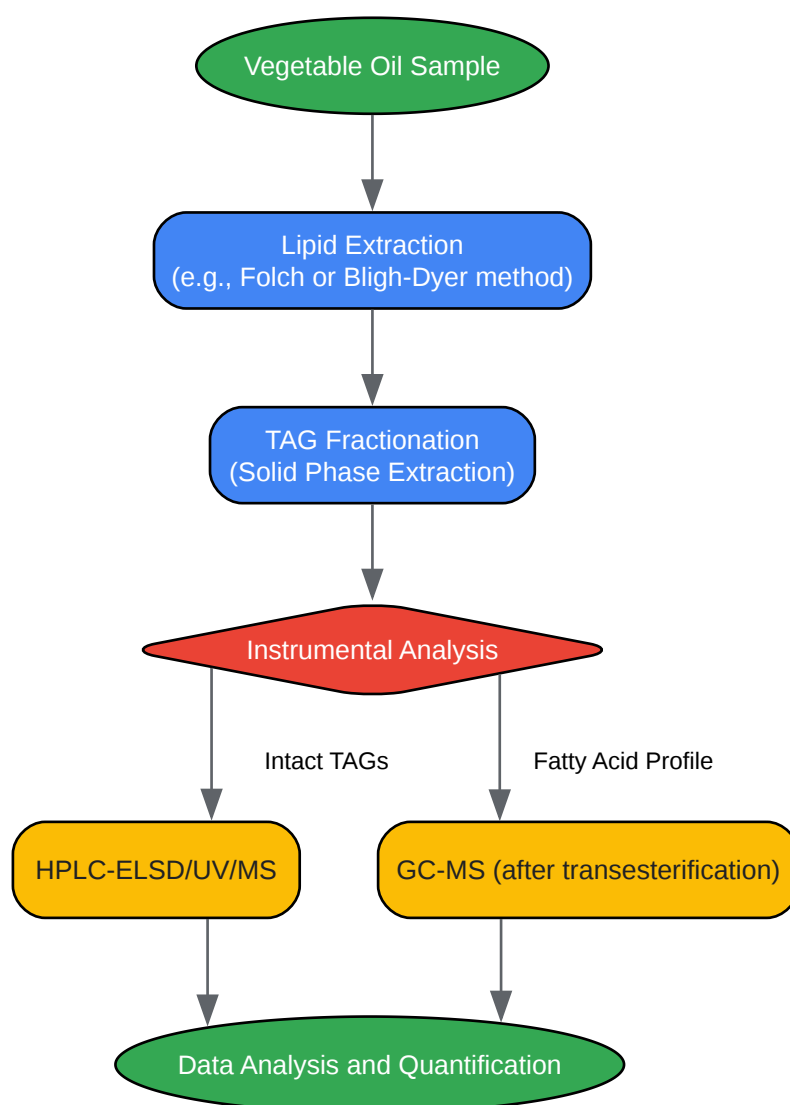
Caption: Generalized Diacylglycerol (DAG) Signaling Pathway.

Experimental Protocols

The analysis of **palmitodiolein** in complex lipid mixtures, such as vegetable oils, requires sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common methods.

Extraction and Purification Workflow

The following diagram illustrates a general workflow for the extraction and analysis of **palmitodiolein** from a vegetable oil matrix.



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Caption: Workflow for **Palmitodiolein** Analysis from Vegetable Oils.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of intact triacylglycerols, including the regioisomers of **palmitodiolein**.

- Principle: Separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.
- Stationary Phases:
 - Reversed-Phase (RP-HPLC): Typically C18 columns are used. Separation is based on the hydrophobicity of the TAGs, which is influenced by their equivalent carbon number ($ECN = \text{total number of carbons in the fatty acyl chains} - 2 * \text{number of double bonds}$).
 - Silver-Ion HPLC (Ag^+ -HPLC): This technique uses a stationary phase impregnated with silver ions, which interact with the double bonds of unsaturated fatty acids. This allows for the separation of TAGs based on their degree of unsaturation and the geometry of the double bonds. It is particularly useful for separating regioisomers like POO and OPO.[\[10\]](#)
- Mobile Phase: A gradient of a non-polar solvent (e.g., dichloromethane) in a polar solvent (e.g., acetonitrile) is commonly used for reversed-phase separations.[\[11\]](#)
- Detection:
 - Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile analytes like TAGs.[\[12\]](#)[\[13\]](#)
 - Mass Spectrometry (MS): Provides structural information and allows for the identification of individual TAG species.[\[14\]](#)
 - Ultraviolet (UV) Detector: Can be used at low wavelengths (e.g., 205 nm) for detecting the ester carbonyl group.[\[13\]](#)

Example Protocol for HPLC-ELSD Analysis of Triglycerides:

- Sample Preparation: Dissolve the extracted lipid sample in a suitable solvent, such as dichloromethane, to a concentration of approximately 0.5 mg/mL.[\[12\]](#)

- Chromatographic Conditions:
 - Column: Xbridge RP C18 (e.g., two 250 mm x 2.5 mm columns in series).[\[12\]](#)
 - Mobile Phase: A gradient elution program with acetonitrile and dichloromethane.
 - Flow Rate: Typically around 1 mL/min.
 - Column Temperature: Maintained at a constant temperature, for example, 30°C.[\[10\]](#)
- ELSD Conditions:
 - Drift Tube Temperature: e.g., 30°C.[\[10\]](#)
 - Nebulizer Gas Pressure: e.g., 0.35 MPa.[\[10\]](#)
- Quantification: The normalized peak area percentages can be used to determine the relative amounts of different TAGs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is primarily used to determine the fatty acid composition of triacylglycerols after they have been converted to their fatty acid methyl esters (FAMES).

- Principle: FAMES are volatile and can be separated by gas chromatography based on their boiling points and polarity. The mass spectrometer then fragments the FAMES, producing a characteristic mass spectrum for identification.
- Sample Preparation (Transesterification): The triacylglycerols are converted to FAMES by reaction with methanol in the presence of an acid or base catalyst.
- Chromatographic Conditions:
 - Column: A capillary column with a polar stationary phase (e.g., a wax column) or a non-polar stationary phase (e.g., 5% diphenyl/95% dimethylpolysiloxane).
 - Carrier Gas: Helium is commonly used.
 - Temperature Program: A temperature gradient is used to elute the FAMES.

- Mass Spectrometry:
 - Ionization: Electron ionization (EI) is typically used.
 - Identification: FAMES are identified by comparing their mass spectra and retention times to those of known standards and library databases (e.g., NIST).

Example Protocol for GC-MS Analysis of FAMES:

- Transesterification: Heat the lipid sample with a solution of methanolic HCl or sodium methoxide.
- Extraction: Extract the resulting FAMES with a non-polar solvent like hexane.
- GC-MS Conditions:
 - Injector Temperature: e.g., 250°C.
 - Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).
 - MS Scan Range: e.g., m/z 40-500.
- Quantification: The relative percentage of each fatty acid is determined from the integrated peak areas.

Conclusion

Palmitodiolein is a fundamentally important triacylglycerol with isomeric forms that dictate its physical and biological properties. Understanding the structure, reactivity, and analytical methodologies for its characterization is crucial for researchers in the fields of food science, nutrition, and drug development. The detailed protocols and workflows provided in this guide offer a solid foundation for the accurate analysis and further investigation of this significant lipid molecule. The ongoing research into the biological roles of specific TAG isomers, such as OPO, highlights the potential for targeted lipid-based interventions in human health and nutrition.

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